4-Chloro-2-(dimethylamino)benzoic acid
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Overview
Description
4-Chloro-2-(dimethylamino)benzoic acid is an organic compound characterized by the presence of a chlorine atom and a dimethylamino group on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(dimethylamino)benzoic acid typically involves the chlorination of 2-(dimethylamino)benzoic acid. This reaction can be carried out using chlorinating agents such as thionyl chloride (SOCl₂) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the chlorination of the precursor compound. The process requires careful control of temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(dimethylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.
Reduction: Reduction reactions can lead to the formation of 4-chloro-2-(dimethylamino)benzyl alcohol.
Substitution: Substitution reactions can occur at the chlorine or dimethylamino positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: 4-Chloro-2-(dimethylamino)benzyl alcohol.
Substitution: Various substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
4-Chloro-2-(dimethylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to understand the behavior of similar compounds in biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Chloro-2-(dimethylamino)benzoic acid is similar to other chlorinated benzoic acid derivatives, such as 2-chloro-4-(dimethylamino)benzoic acid and 4-chloro-2-(methylamino)benzoic acid. its unique combination of chlorine and dimethylamino groups gives it distinct chemical properties and reactivity.
Comparison with Similar Compounds
2-Chloro-4-(dimethylamino)benzoic acid
4-Chloro-2-(methylamino)benzoic acid
4-Chloro-2-(dimethylamino)phenol
Properties
IUPAC Name |
4-chloro-2-(dimethylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11(2)8-5-6(10)3-4-7(8)9(12)13/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCYBNYSKJEOKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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